molecular formula C10H6F3NOS B1454054 4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one CAS No. 1095163-09-9

4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B1454054
CAS No.: 1095163-09-9
M. Wt: 245.22 g/mol
InChI Key: XEMOEJIQHRVMCB-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazolone moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making this molecule of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to the thiazolone derivative using an oxidizing agent such as hydrogen peroxide or iodine .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also integrated to minimize waste and improve efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also increases the compound’s metabolic stability, prolonging its activity in biological systems . The thiazolone ring can interact with active sites of enzymes, inhibiting their function and leading to therapeutic effects .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NOS/c11-10(12,13)7-3-1-2-6(4-7)8-5-16-9(15)14-8/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMOEJIQHRVMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 26.42 g (107.74 mmole) of 2-thiocyanato-1-(3-trifluoromethyl-phenyl)-ethanone, 11 mL of 50% aqueous sulfuric acid and 55 mL of acetic acid was heated at reflux for 1 hour. The mixture was cooled, poured into 500 mL of ice water mixture and stirred for 30 minutes. The solid was collected by filtration, washing with water to give 24 g of 4-(3-trifluoromethyl-phenyl)-3H-thiazol-2-one as a light orange-brown solid.
Name
2-thiocyanato-1-(3-trifluoromethyl-phenyl)-ethanone
Quantity
26.42 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 2
Reactant of Route 2
4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 3
4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 4
4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 5
Reactant of Route 5
4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 6
Reactant of Route 6
4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one

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